2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one
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Overview
Description
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines a benzodioxole moiety, a piperazine ring, and a pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste, often employing advanced techniques such as automated reactors and real-time monitoring systems .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of substituted derivatives .
Scientific Research Applications
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one has a broad spectrum of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and function .
Comparison with Similar Compounds
Similar Compounds
Piribedil: A dopamine agonist used in the treatment of Parkinson’s disease.
Trivastal: Another dopamine agonist with similar applications.
Piperazine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
What sets 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one apart is its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-ethyl-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-3-15-13(2)20-19(21-18(15)24)23-8-6-22(7-9-23)11-14-4-5-16-17(10-14)26-12-25-16/h4-5,10H,3,6-9,11-12H2,1-2H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVRSGCRAIVEPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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